

Reproducibility of Azelaprag's Effects on Muscle Atrophy: A Comparative Analysis

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Compound of Interest

Compound Name: Azelaprag

Cat. No.: B605792

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **azelaprag** (BGE-105) and other investigational therapies aimed at mitigating muscle atrophy. The information is intended to assist researchers and drug development professionals in evaluating the current landscape of therapeutic strategies targeting muscle wasting conditions.

Executive Summary

Azelaprag, an orally available small-molecule agonist of the apelin receptor (APJ), has demonstrated potential in preventing disuse-induced muscle atrophy in a Phase 1b clinical trial. However, the recent discontinuation of a Phase 2 trial in obesity due to safety concerns casts a shadow on its future development. This guide compares the preclinical and clinical findings for **azelaprag** with alternative approaches that primarily target the myostatin/activin signaling pathway, including bimagrumab, taldefgrobep alfa, and the combination of trevogrumab and garetosmab. While **azelaprag** offers a novel mechanism of action, the alternatives have also shown promising results in increasing muscle mass and function in various clinical settings. A critical evaluation of the efficacy, safety, and mechanism of action of each of these candidates is essential for future research and development in the field of muscle atrophy.

Comparative Data on Therapeutic Candidates for Muscle Atrophy

The following table summarizes the available quantitative data from clinical trials of **azelaprag** and its comparators.

| Therapeutic Candidate | Mechanism of Action | Indication Studied | Key Quantitative Results |
|-----------------------|--|---------------------------------------|---|
| Azelaprag (BGE-105) | Apelin Receptor (APJ) Agonist | Disuse Atrophy (Bed Rest) | <p>- Thigh Circumference: 100% improvement relative to placebo ($p < 0.001$) [1][2]- Vastus Lateralis Cross-Sectional Area: 58% improvement relative to placebo ($p < 0.05$) [1][2]- Vastus Lateralis Thickness: 73% improvement relative to placebo ($p < 0.01$) [1][2]- Muscle Quality: Worsening of Goutallier grade in 8 of 10 placebo vs. 1 of 11 azelaprag volunteers ($p < 0.005$) [1]- Muscle Protein Synthesis: Significantly ameliorated the decrease caused by bed rest ($p < 0.005$) [1][3]</p> |
| Bimagrumab | Activin Type II Receptor (ActRII) Antibody | Disuse Atrophy (Casting) & Sarcopenia | <p>- Thigh Muscle Volume (Disuse Atrophy): +5.1% above pre-cast levels at 12 weeks vs. -0.1% for placebo- Thigh Muscle Volume (Sarcopenia): Increased at week 2</p> |

and sustained through week 16 ($p < 0.001$ vs. placebo at all timepoints)- Lean Body Mass (Obesity & T2D): +3.6% gain vs. -0.8% for placebo at 48 weeks ($p < 0.001$)

- Lean Body Mass (Neuromuscular Disease): +11.2% (total body less head) and +12.3% (appendicular) by week 72- Motor Function (SMA): In Caucasians, a 2.2-point improvement on MFM-32 vs. 1.1-point for placebo at 48 weeks ($p < 0.039$)

Taldefgrobep Alfa

Anti-Myostatin
Adnectin

Spinal Muscular
Atrophy (SMA)

Trevogrumab +/-
Garetosmab

Anti-Myostatin
(Trevogrumab) & Anti-
Activin A
(Garetosmab)
Monoclonal Antibodies

Healthy Volunteers &
Obesity

- Thigh Muscle Volume (Healthy Volunteers, Single Dose): +7.7% with combination, +4.6% with trevogrumab alone at 8 weeks ($p < 0.001$ and $p < 0.05$ vs. placebo, respectively)- Lean Mass Preservation (Obesity): Trevogrumab with semaglutide prevented about half of the lean mass loss

seen with semaglutide
alone

Experimental Protocols

Azelaprag: Phase 1b Bed Rest Study in Older Adults

- Objective: To evaluate the safety, tolerability, and efficacy of **azelaprag** in preventing muscle atrophy during a period of disuse.
- Design: A randomized, double-blind, placebo-controlled Phase 1b trial.[\[1\]](#)
- Participants: 21 healthy volunteers aged 65 years or older.[\[1\]](#)
- Intervention: Participants underwent 10 days of strict bed rest.[\[1\]](#) They received either intravenous infusions of **azelaprag** (n=11) or a placebo (n=10).[\[1\]](#)
- Key Assessments:
 - Muscle Dimensions: Thigh circumference and ultrasound measurements of the vastus lateralis muscle (cross-sectional area and thickness).[\[1\]](#)
 - Muscle Quality: Ultrasound echo density to determine the Goutallier grade for fatty degeneration.[\[1\]](#)
 - Muscle Protein Synthesis: Proteomic analysis of muscle microbiopsy samples.[\[1\]](#)

Bimagrumab: Disuse Atrophy Study in Healthy Men

- Objective: To assess the effect of bimagrumab on the recovery of skeletal muscle volume after a period of immobilization-induced atrophy.
- Design: A double-blind, placebo-controlled trial.
- Participants: 24 healthy young men (mean age 24.1 years).
- Intervention: One lower extremity was immobilized in a full-length cast for 2 weeks. After cast removal, participants were randomized to receive a single intravenous dose of either

bimagrumab (30 mg/kg; n=15) or placebo (n=9) and were followed for 12 weeks.

- Key Assessments:
 - Thigh Muscle Volume (TMV): Assessed throughout the 12-week follow-up period.
 - Adipose Tissue: Inter-muscular and subcutaneous adipose tissue of the thigh.
 - Muscle Strength: Maximum voluntary knee extension strength.

Taldefgrobep Alfa: RESILIENT Phase 3 Study in Spinal Muscular Atrophy

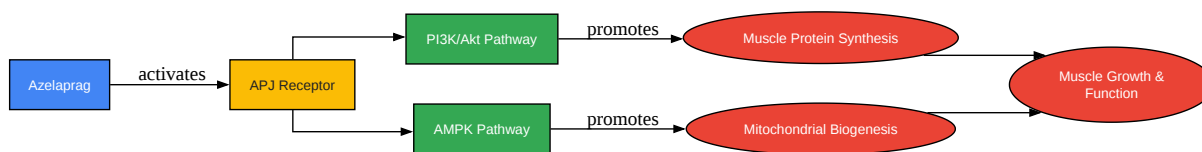
- Objective: To evaluate the efficacy and safety of taldefgrobep alfa as an adjunctive therapy in individuals with Spinal Muscular Atrophy (SMA).
- Design: A randomized, double-blind, placebo-controlled Phase 3 trial with a 48-week double-blind phase followed by a 48-week open-label extension.
- Participants: Ambulatory and non-ambulatory individuals with SMA.
- Intervention: Participants receive weekly subcutaneous injections of taldefgrobep alfa or placebo in addition to their standard of care SMN-upregulating therapy.
- Key Assessments:
 - Primary Outcome: Change in the 32-item Motor Function Measure (MFM-32) total score from baseline to week 48.
 - Secondary Outcomes: Changes in body composition, including lean muscle mass, as measured by dual-energy X-ray absorptiometry (DXA).

Signaling Pathways and Mechanisms of Action

Azelaprag and the Apelin/APJ Signaling Pathway

Azelaprag acts as an agonist for the apelin receptor (APJ), a G protein-coupled receptor. The binding of apelin or an agonist like **azelaprag** to APJ is believed to activate downstream signaling cascades, including the PI3K/Akt and AMPK pathways. These pathways are known to

play crucial roles in promoting muscle protein synthesis and mitochondrial biogenesis, thereby contributing to muscle growth and function.

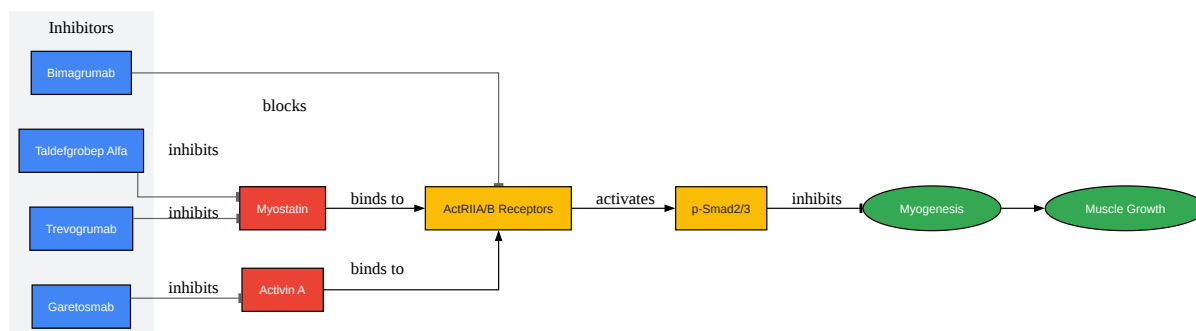


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Azelaprag's Mechanism of Action

Myostatin/Activin Pathway and its Inhibition

The comparators to **azelaprag** discussed in this guide primarily target the myostatin and activin signaling pathway. Myostatin and activin A are members of the TGF- β superfamily that negatively regulate muscle mass. They bind to the Activin Type II Receptors (ActRIIA and ActRIIB), leading to the phosphorylation of Smad2/3. This complex then translocates to the nucleus and inhibits myogenesis. Bimagrumab, taldefgrobep alfa, trevogrumab, and garetosmab all function by disrupting this inhibitory pathway, thereby promoting muscle growth.



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Inhibition of Myostatin/Activin Pathway

Discussion and Future Outlook

Azelaprag's mechanism of action through the apelin/APJ pathway represents a novel approach to combating muscle atrophy, distinct from the more widely explored myostatin/activin pathway inhibitors. The positive results from the Phase 1b bed rest study were encouraging, demonstrating a direct effect on muscle preservation and protein synthesis in a model of disuse atrophy.^{[1][2]}

However, the discontinuation of the Phase 2 STRIDES trial of **azelaprag** for obesity due to liver safety signals raises significant concerns about its therapeutic window and overall safety profile. This development will likely necessitate a thorough re-evaluation of **azelaprag**'s future, including further dose-finding studies and a careful assessment of its risk-benefit profile in different patient populations.

In contrast, the myostatin/activin inhibitors have a more established, albeit still investigational, track record. Bimagrumab has shown efficacy in both disuse atrophy and sarcopenia, as well

as in the context of obesity with type 2 diabetes. Taldefgrobep alfa is being investigated as an adjunct therapy for SMA, a genetic disease characterized by severe muscle wasting. The combination of trevogrumab and garetosmab is being explored to counteract the muscle loss associated with weight-loss drugs.

The reproducibility of the effects of any of these agents in larger, more diverse patient populations and over longer treatment durations remains to be fully established. For **azelaprag**, the immediate challenge will be to address the safety concerns that led to the termination of the STRIDES trial. If these can be overcome, its unique mechanism of action could offer a valuable alternative or complementary approach to the myostatin/activin inhibitors. For the field of muscle atrophy research as a whole, the ongoing development of these diverse therapeutic strategies provides hope for effective treatments for a range of debilitating conditions. Continued rigorous clinical investigation and a focus on long-term safety and efficacy will be paramount in determining the ultimate clinical utility of these promising candidates.

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